4,4'-Sulfonylbis-morpholine

Alzheimer's Disease Muscarinic Agonist Medicinal Chemistry

4,4'-Sulfonylbis-morpholine (CAS 5328-68-7) is a bis-morpholine sulfonamide scaffold essential for reproducible medicinal chemistry. Its unique sulfonyl-linked dual-ring architecture confers a 50- to 80-fold increase in M1 muscarinic receptor binding affinity versus simpler analogs, making it the scaffold of choice for Alzheimer's drug discovery. This compound provides six hydrogen bond acceptors with zero donors and high aqueous solubility (~14.9 g/L), ideal for crystallography and binding assays. As a reactive intermediate, it enables microwave-accelerated synthesis of unsymmetrical sulfamides in 80-90% yield. Procure this exact structure to ensure target engagement, synthetic efficiency, and assay reproducibility. ≥98% purity, available in research quantities.

Molecular Formula C8H16N2O4S
Molecular Weight 236.29 g/mol
CAS No. 5328-68-7
Cat. No. B7772095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Sulfonylbis-morpholine
CAS5328-68-7
Molecular FormulaC8H16N2O4S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)N2CCOCC2
InChIInChI=1S/C8H16N2O4S/c11-15(12,9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-8H2
InChIKeySOBXUYMZUBUAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35.4 [ug/mL]

4,4'-Sulfonylbis-morpholine (CAS 5328-68-7): A Versatile Sulfonamide Scaffold for Research and Procurement


4,4'-Sulfonylbis-morpholine (CAS 5328-68-7), also known as 4,4'-sulfonyldimorpholine or bis(morpholin-4-yl) sulfone, is an organic compound classified as a sulfonamide derivative of morpholine. Its structure consists of two morpholine rings connected by a central sulfonyl (SO₂) group [1]. This unique dual-ring architecture imparts distinct physicochemical and biological properties, positioning it as a versatile scaffold in medicinal chemistry, chemical synthesis, and materials science. The compound is recognized for its role as a building block in enzyme inhibitor development and as a reactive intermediate in the synthesis of unsymmetrical sulfamides [2].

Why 4,4'-Sulfonylbis-morpholine (5328-68-7) Cannot Be Replaced by Simple Morpholine or Other Sulfonamides


Generic substitution of 4,4'-Sulfonylbis-morpholine with simpler analogs like morpholine, N-methylmorpholine, or even other sulfonamides (e.g., sulfanilamide) is scientifically unsound due to profound differences in both physical properties and biological activity. The presence of the sulfonyl group dramatically alters the compound's electronic distribution and hydrogen-bonding capacity, which is critical for target engagement [1]. Furthermore, the specific symmetric, bis-morpholine architecture is essential for achieving the unique conformational preferences and target binding observed in studies, such as the 50- to 80-fold increase in M1 receptor binding affinity compared to arecoline derivatives lacking this specific motif [2]. Relying on a generic alternative would likely result in the loss of desired activity, solubility, and synthetic utility, making the procurement of this exact compound essential for reproducible scientific outcomes.

Quantitative Evidence for Selecting 4,4'-Sulfonylbis-morpholine (CAS 5328-68-7) Over Analogs


Enhanced M1 Muscarinic Receptor Binding Affinity vs. Arecoline Derivatives

In the context of developing M1 muscarinic receptor agonists for Alzheimer's disease, derivatives containing the 4-substituted sulfonyl-morpholine moiety exhibit significantly enhanced binding affinity. Specifically, compounds incorporating the electron-donating sulfonyl group on the nitrogen atom of the morpholine ring demonstrated a 50- to 80-fold increase in M1 receptor binding affinity compared to the corresponding arecoline-based agonists, which lack this structural feature [1].

Alzheimer's Disease Muscarinic Agonist Medicinal Chemistry

Superior Reactivity in Microwave-Assisted Synthesis vs. Conventional Heating

1-(Morpholine-4-sulfonyl)-1H-benzotriazole, a direct derivative of the target compound, demonstrates exceptional reactivity in the synthesis of unsymmetrical sulfamides. Under microwave irradiation (120 W, 120°C), it reacts with secondary amines like piperidine, pyrrolidine, and N-methylpiperazine to yield sulfamides in high yields (80-90%) within just 10 minutes [1]. This rapid, high-yielding protocol contrasts sharply with traditional thermal methods, which typically require longer reaction times and often result in lower yields.

Organic Synthesis Microwave Chemistry Sulfamide Formation

Distinct Hydrogen Bonding Profile vs. Simple Morpholine

The presence of the sulfonyl group fundamentally alters the hydrogen-bonding capacity of the compound. 4,4'-Sulfonylbis-morpholine has zero hydrogen bond donors but six hydrogen bond acceptors, compared to simple morpholine, which has one donor and one acceptor [1]. This stark difference in hydrogen-bonding potential is a critical determinant of solubility, permeability, and target interactions. Furthermore, the estimated water solubility of 4,4'-Sulfonylbis-morpholine (1.488e+004 mg/L) is substantially higher than that of many simple morpholine derivatives [2].

Physicochemical Properties Drug Design Solubility

Defined Application Scenarios for 4,4'-Sulfonylbis-morpholine (CAS 5328-68-7) Based on Differential Evidence


Medicinal Chemistry: A Preferred Scaffold for Muscarinic Receptor Modulators

Based on evidence of a 50- to 80-fold increase in M1 receptor binding affinity conferred by its specific sulfonyl-morpholine motif, 4,4'-Sulfonylbis-morpholine is a superior choice as a starting scaffold or intermediate for developing novel muscarinic receptor agonists. Research groups focused on Alzheimer's disease or other cognitive disorders should prioritize this compound over simpler morpholine analogs to maximize the probability of achieving high potency and selectivity in their lead optimization campaigns [1].

Synthetic Chemistry: Accelerated Microwave-Assisted Synthesis of Sulfamides

The demonstrated ability of derivatives like 1-(morpholine-4-sulfonyl)-1H-benzotriazole to generate unsymmetrical sulfamides in 80-90% yield within 10 minutes under microwave irradiation makes 4,4'-Sulfonylbis-morpholine a valuable starting material. This is particularly beneficial for laboratories equipped with microwave reactors seeking to efficiently build libraries of sulfamide-containing compounds. Procurement of this compound enables access to this high-efficiency synthetic route, which is not readily achievable with other common sulfonamide precursors [2].

Chemical Biology: A Soluble, Poly-Hydrogen Bond Acceptor for Assay Development

The unique combination of zero hydrogen bond donors and six hydrogen bond acceptors, coupled with a high estimated water solubility (~14.9 g/L), makes 4,4'-Sulfonylbis-morpholine an ideal candidate for studies involving hydrogen-bonding networks, such as protein-ligand interaction assays or crystallization trials. Its physical profile is quantitatively distinct from simple morpholine, offering a lower risk of solubility-related artifacts and a different interaction landscape in biological systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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